molecular formula C4H8N2O2S B1303079 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione CAS No. 265986-74-1

4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione

Cat. No. B1303079
CAS RN: 265986-74-1
M. Wt: 148.19 g/mol
InChI Key: PMLULKKCEWWGHV-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione (DMT) is a novel and promising compound with a wide range of potential applications in the field of science and medicine. It is a derivative of the tetrahydroimidazole class of compounds, which are known for their antioxidant, anti-inflammatory, and anti-cancer properties. DMT is a relatively new compound that has been studied in recent years and has shown great promise in its potential applications.

Scientific Research Applications

Applications in Cancer Research

Certain derivatives of 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione have shown significant cytotoxic effects against both noncancer and cancer cells. The synthesis of 3,4-disubstituted-6,7-dihydro-imidazo[2,1-b][1,3]thiazoles and thiazines, and their subsequent testing for cytotoxicity, highlights the potential of these compounds in cancer research and treatment (Meriç et al., 2008).

Chemical Transformations and Synthesis

The compound's derivatives have been used to create optically active 1H-imidazole 3-oxides and their subsequent transformation into 2,3-dihydro-1H-imidazole-2-thione derivatives. These processes reveal the compound's versatility in generating a range of chemically and optically active substances (Jasiński et al., 2008).

Glycolurils and Analogues Synthesis

Glycolurils, derived from 4,5-dihydroxyimidazolidin-2-thiones, find applications across various scientific and technological domains, including pharmacology and supramolecular chemistry. The development of new synthesis methods for glycolurils and their analogues is an area of constant research interest, highlighting the broad applicability of these compounds (Kravchenko et al., 2018).

Microwave-Assisted Synthesis

The microwave-assisted solid-phase synthesis of 4,5-Dihydroxy-1,3-dialkyl-4,5-diarylimidazolidine-2-thione and its rearrangement to produce thiohydantoins demonstrates a fast and efficient method of creating these compounds, which can have various applications in chemical and pharmaceutical research (Ghanbari et al., 2011).

Novel Synthesis Methods

A novel method for the synthesis of 4-substituted 3a,6a-diphenyltetrahydro-2H-imidazo[4,5-d][1,3]thiazole-2,5(3H)-diones has been developed, showcasing the compound's role in creating structurally unique and complex molecules (Kravchenko et al., 2015).

properties

IUPAC Name

4,5-dihydroxy-1-methylimidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c1-6-3(8)2(7)5-4(6)9/h2-3,7-8H,1H3,(H,5,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLULKKCEWWGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(NC1=S)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376957
Record name 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

265986-74-1
Record name 4,5-dihydroxy-1-methyltetrahydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of regioselective synthesis in the context of 1-alkyl-4-methylsemithioglycolurils, as discussed in the first paper?

A1: Regioselective synthesis allows for the specific addition of the alkyl group to the desired nitrogen atom in the semithioglycoluril structure []. This control is crucial because different isomers of the final product might exhibit different biological activities or properties.

Q2: Why is the development of a novel approach for methimazole synthesis important, as highlighted in the second paper?

A2: While the specific novel approach isn't detailed in the abstract, exploring new synthetic routes for known compounds like methimazole is important for potentially finding more efficient, cost-effective, or environmentally friendly production methods [].

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